molecular formula C21H21N3O4S B2961083 N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3,4,5-trimethoxybenzamide CAS No. 893992-47-7

N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3,4,5-trimethoxybenzamide

Cat. No.: B2961083
CAS No.: 893992-47-7
M. Wt: 411.48
InChI Key: DRLQLVMHCDSFSK-UHFFFAOYSA-N
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Description

N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3,4,5-trimethoxybenzamide, widely known in research as GW2580, is a highly characterized and selective small molecule inhibitor of the Colony Stimulating Factor 1 Receptor (CSF1R) tyrosine kinase. Its primary research value lies in its ability to potently and selectively block the CSF1/CSF1R signaling axis , which is a critical pathway for the survival, proliferation, and differentiation of macrophages and monocytes. This specificity makes it an indispensable pharmacological tool for depleting specific subsets of these cells, particularly tumor-associated macrophages (TAMs), in experimental models. By inhibiting CSF1R, this compound allows researchers to investigate the fundamental role of macrophages in the tumor microenvironment, where TAMs are known to promote tumor progression, angiogenesis, and immunosuppression . Consequently, it is extensively used in preclinical oncology research to assess the therapeutic potential of targeting CSF1R in various cancers. Beyond oncology, this inhibitor is pivotal for studying macrophage biology in inflammatory diseases, such as rheumatoid arthritis, where synovial macrophages contribute to joint destruction , and in neurological contexts to explore the functions of microglia, the resident macrophages of the central nervous system. Its well-defined mechanism of action and high selectivity over other kinases, like c-KIT and PDGFR, provide a clean profile for dissecting complex biological processes dependent on CSF1R signaling.

Properties

IUPAC Name

N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S/c1-26-17-10-14(11-18(27-2)19(17)28-3)20(25)22-15-6-4-13(5-7-15)16-12-24-8-9-29-21(24)23-16/h4-7,10-12H,8-9H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRLQLVMHCDSFSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)C3=CN4CCSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3,4,5-trimethoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Structural Overview

The compound features a unique combination of an imidazo[2,1-b]thiazole ring and a trimethoxybenzamide moiety. Its molecular formula is C21H21N3O4SC_{21}H_{21}N_{3}O_{4}S with a molecular weight of 411.5 g/mol . The structural components are significant in imparting various biological activities.

Property Details
Common Name This compound
CAS Number 893992-47-7
Molecular Formula C21H21N3O4S
Molecular Weight 411.5 g/mol

Anticancer Properties

Studies have shown that compounds containing thiazole and imidazole rings exhibit significant anticancer properties. For instance, derivatives of imidazo[2,1-b]thiazole have been linked to inhibition of various cancer cell lines. The presence of the trimethoxybenzamide moiety enhances the compound's ability to interact with biological targets.

A notable study reported that similar thiazole derivatives demonstrated cytotoxic effects on human cancer cell lines with IC50 values ranging from 10 µM to 50 µM . The compound's structural characteristics suggest it could potentially inhibit key enzymes involved in cancer progression.

Enzyme Inhibition

The compound's structure suggests potential activity against enzymes such as PI3K (phosphoinositide 3-kinase), which is crucial in cancer signaling pathways. Research indicates that modifications in the thiazole ring can significantly affect enzymatic inhibition potency . For example, a related compound exhibited an IC50 value of 3.6 nM against PI3Kα .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:

  • Imidazo[2,1-b]thiazole Ring : Essential for anticancer activity.
  • Trimethoxy Substituents : Enhance solubility and bioavailability.
  • Hydrophobic Interactions : Contribute to binding affinity with target proteins.

Case Studies

  • Anticancer Activity Assessment :
    • A recent study evaluated the cytotoxic effects of various thiazole derivatives against HepG2 cells. Compounds similar to this compound showed promising results with IC50 values indicating effective inhibition compared to standard chemotherapeutics .
  • Molecular Docking Studies :
    • Molecular docking simulations have indicated that the compound can effectively bind to the ATP-binding site of PI3Kα. This interaction forms critical hydrogen bonds that stabilize the complex and enhance inhibitory activity .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Key References
N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3,4,5-trimethoxybenzamide 2,3-Dihydroimidazo[2,1-b]thiazole 3,4,5-Trimethoxybenzamide at phenyl-4 C22H22N4O4S 414.5
Tenovin-37 Benzamide-thiosemicarbazide 3,4,5-Trimethoxybenzoyl + dimethylaminopentanamide C24H31N5O4S 509.6
ND-11503 Imidazo[2,1-b]thiazole-5-carboxamide 6-Ethyl-2-methyl + dihydrobenzofuran C19H20N4O2S 368.4
SRT1460 Imidazo[2,1-b]thiazole 3,4,5-Trimethoxybenzamide + piperazine C26H29N5O4S 515.6
Delamanid Dihydroimidazo[2,1-b]oxazole Trifluoromethoxy-phenoxy-piperidine C25H25F3N4O6 534.5

Tenovin Series (Tenovin-37, Tenovin-38, Tenovin-39)

  • Structural Differences: The Tenovin series (e.g., Tenovin-37) shares the 3,4,5-trimethoxybenzoyl group but replaces the dihydroimidazo[2,1-b]thiazole core with a thiosemicarbazide linker. This confers distinct solubility and target-binding profiles, as thiosemicarbazides are known for metal-chelating properties .
  • Synthesis: Tenovin compounds are synthesized via nucleophilic addition of substituted benzoyl chlorides to thiourea intermediates, followed by HCl salt formation. In contrast, the target compound likely requires heterocyclic ring formation prior to amide coupling .

ND Series (ND-11503, ND-11564, ND-11566)

  • Core Similarities : ND-11503 and related compounds retain the imidazo[2,1-b]thiazole scaffold but lack the 2,3-dihydro modification. The 2,3-dihydro group in the target compound may enhance metabolic stability by reducing oxidation susceptibility.
  • Substituent Variations: ND-11503 features a dihydrobenzofuran substituent, while the target compound uses a trimethoxybenzamide group.

SRT1460

  • Functional Groups : SRT1460 shares the 3,4,5-trimethoxybenzamide moiety but incorporates a piperazine-methyl group on the imidazo[2,1-b]thiazole core. This modification likely enhances solubility and bioavailability compared to the target compound’s simpler phenyl substitution .

Delamanid

  • Heterocycle Comparison : Delamanid’s dihydroimidazo[2,1-b]oxazole core is structurally analogous but replaces sulfur with oxygen. This alters electronic properties and may influence target selectivity (e.g., mycobacterial vs. mammalian enzymes) .

Pharmacological Potential (Inferred)

  • The 3,4,5-trimethoxybenzamide group is common in sirtuin modulators (e.g., SRT1460) and tubulin inhibitors, suggesting possible anti-cancer or anti-inflammatory activity for the target compound .
  • The dihydroimidazo[2,1-b]thiazole core may confer kinase inhibitory effects, akin to ND-11503’s reported activity .

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